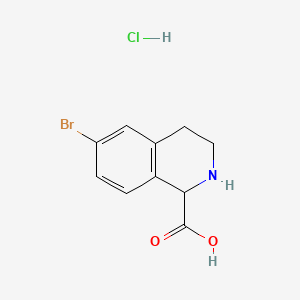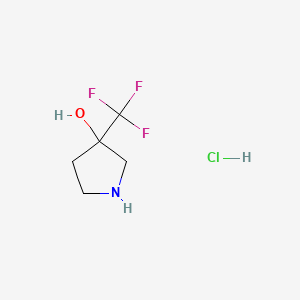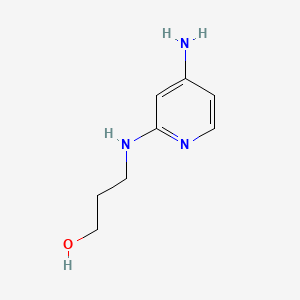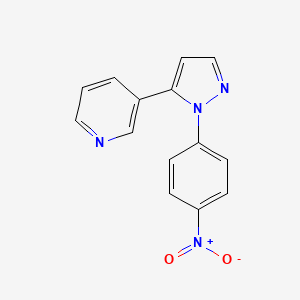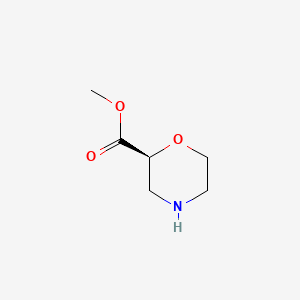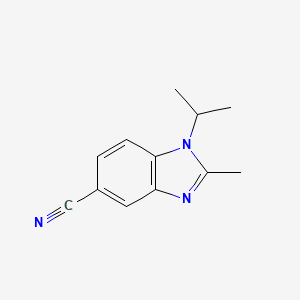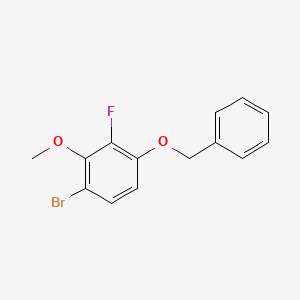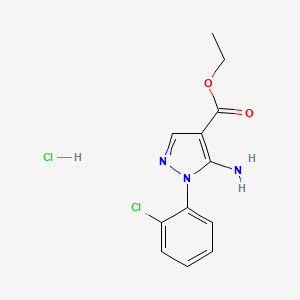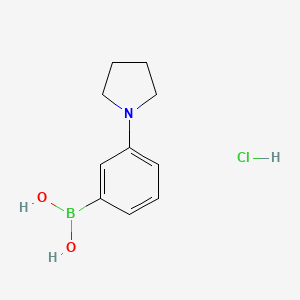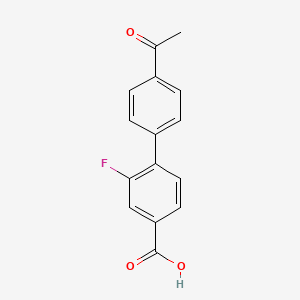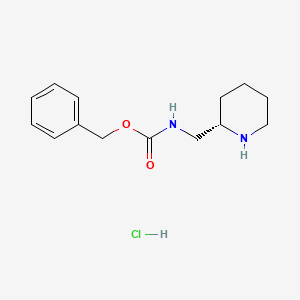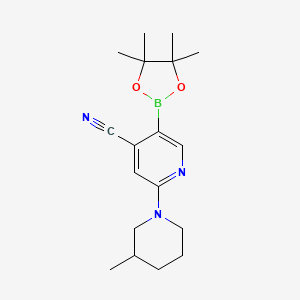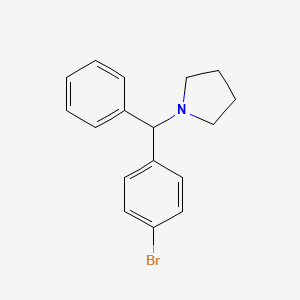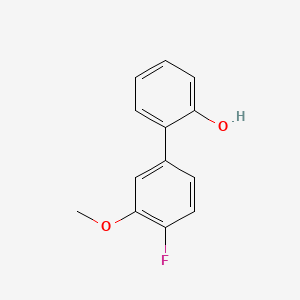![molecular formula C8H12NNaO2 B567796 2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 CAS No. 1255717-20-4](/img/structure/B567796.png)
2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[221]heptane-2-acetic acid, sodiuM salt (1 is a chemical compound with the molecular formula C8H12NNaO2 It is a sodium salt derivative of 2-azabicyclo[221]heptane-2-acetic acid, which is known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . The reaction conditions often include the use of palladium catalysts and specific reaction temperatures and times to achieve optimal yields.
Industrial Production Methods
Industrial production methods for sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid are not well-documented in the public domain. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products can be further analyzed and characterized using techniques like NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]heptane-2-acetic acid: The parent compound without the sodium salt.
2-Azabicyclo[3.2.1]octane derivatives: Compounds with a similar bicyclic structure but different ring sizes and functional groups.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen atom in the bicyclic structure.
Uniqueness
2-Azabicyclo[2.2.1]heptane-2-acetic acid, sodiuM salt (1 is unique due to its sodium salt form, which can influence its solubility, reactivity, and biological activity. The presence of the sodium ion can also affect the compound’s interactions with other molecules and its overall stability.
Propriétés
Numéro CAS |
1255717-20-4 |
|---|---|
Formule moléculaire |
C8H12NNaO2 |
Poids moléculaire |
177.179 |
Nom IUPAC |
sodium;2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate |
InChI |
InChI=1S/C8H13NO2.Na/c10-8(11)5-9-4-6-1-2-7(9)3-6;/h6-7H,1-5H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
JHOVJACQYBJGAD-UHFFFAOYSA-M |
SMILES |
C1CC2CC1CN2CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


